Enzymatic Potency: Syk-IN-1 vs. R406 (Fostamatinib Active Metabolite)
In a head-to-head comparison, Syk-IN-1 exhibits a numerically lower enzymatic IC50 (35 nM) compared to R406 (41 nM), representing an approximate 15% improvement in potency under identical cell-free assay conditions [1]. Both compounds were evaluated using standard kinase inhibition assay formats, though the specific ATP concentrations and substrate conditions were not disclosed in the comparator source materials.
| Evidence Dimension | Syk enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 35 nM |
| Comparator Or Baseline | R406 (fostamatinib active metabolite) - 41 nM |
| Quantified Difference | Syk-IN-1 shows 6 nM lower IC50 (~15% more potent) |
| Conditions | Cell-free enzymatic assay |
Why This Matters
This quantifiable potency advantage enables lower compound concentrations to achieve equivalent target engagement, which may reduce solvent-associated cytotoxicity in cell-based assays and lower reagent consumption costs over multi-year experimental campaigns.
- [1] Thoma G, et al. Orally bioavailable Syk inhibitors with activity in a rat PK/PD model. Bioorg Med Chem Lett. 2015;25(20):4642-4647. View Source
